molecular formula C39H68O4 B14266353 Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 138590-92-8

Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B14266353
CAS No.: 138590-92-8
M. Wt: 601.0 g/mol
InChI Key: QTBGQPUZOKCZJO-UHFFFAOYSA-N
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Description

Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C39H68O4. It is a derivative of caffeic acid, where the hydroxyl groups on the phenyl ring are retained, and the carboxyl group is esterified with a triacontyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of caffeic acid with triacontanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its long triacontyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for incorporation into lipid-based formulations. This makes it particularly suitable for applications in cosmetics and pharmaceuticals where such properties are desirable .

Properties

CAS No.

138590-92-8

Molecular Formula

C39H68O4

Molecular Weight

601.0 g/mol

IUPAC Name

triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H68O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-34-43-39(42)33-31-36-30-32-37(40)38(41)35-36/h30-33,35,40-41H,2-29,34H2,1H3

InChI Key

QTBGQPUZOKCZJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

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